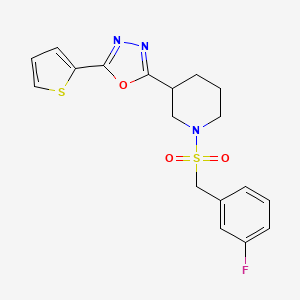

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

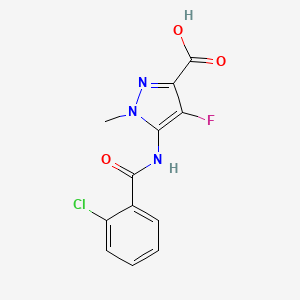

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of coumarin derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Molecular Structure and Spectroscopy

Research on similar compounds, such as 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, demonstrates the utility of these chemicals in understanding molecular structure and spectroscopy. Studies have focused on the synthesis, IR and single-crystal X-ray diffraction studies, FT-IR spectrum analysis, vibrational wavenumbers, first hyperpolarizability, infrared intensities, geometrical parameters, and charge transfer within the molecules. These investigations provide insights into the stability of molecules arising from hyper-conjugative interaction and charge delocalization, analyzed using NBO analysis, and the determination of electronic properties through HOMO and LUMO analysis (Kumar et al., 2014).

Photophysical and Photochemical Properties

Research on related compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, involves DFT and TD-DFT/PCM calculations to determine molecular structure, spectroscopic characterization, NLO and NBO analyses. These studies aim to understand the photophysical and photochemical properties, offering potential applications in materials science and photonic technologies (Wazzan et al., 2016).

Advanced Oxidation Processes

The compound's related chemical family has been explored for their role in advanced oxidation processes (AOPs) for environmental remediation. For instance, studies on the degradation of 4-chlorophenol in wastewater using organic oxidants highlight the potential of certain chemical constituents in facilitating the breakdown of toxic pollutants, demonstrating significant removal and mineralization efficiencies (Sharma et al., 2010).

Synthetic Applications

The synthesis of tetrahydrobenzo[α]xanthen-11-ones using sodium acetate showcases the compound's utility in facilitating efficient, straightforward, and rapid synthetic routes for producing molecules with potential antimicrobial activity. This highlights its role in the development of new pharmaceuticals and antimicrobial agents (Mane et al., 2019).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves the condensation of 3-nitrobenzoic acid with 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then esterified with benzyl alcohol to form the final product.", "Starting Materials": ["3-nitrobenzoic acid", "3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol", "DCC or EDC", "benzyl alcohol"], "Reaction": ["Step 1: Condensation of 3-nitrobenzoic acid with 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol in the presence of a coupling agent such as DCC or EDC to form the intermediate", "Step 2: Esterification of the intermediate with benzyl alcohol in the presence of a catalyst such as DMAP or TEA to form the final product"] } | |

CAS RN |

618391-11-0 |

Product Name |

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate |

Molecular Formula |

C22H12ClNO6 |

Molecular Weight |

421.79 |

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-nitrobenzoate |

InChI |

InChI=1S/C22H12ClNO6/c23-15-6-4-13(5-7-15)19-12-29-20-11-17(8-9-18(20)21(19)25)30-22(26)14-2-1-3-16(10-14)24(27)28/h1-12H |

InChI Key |

LYSHSDHQWIBIAO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2399321.png)

![N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2399324.png)

![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2399335.png)